

Spectroscopic Analysis of 3-Fluorobenzonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Fluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-fluorobenzonitrile**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its structural features through spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for quality control, reaction monitoring, and drug design. This document details the characteristic spectral data, experimental protocols for obtaining high-quality spectra, and the logical workflows involved in the spectroscopic elucidation of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, ^{19}F NMR, and IR spectroscopic analyses of **3-fluorobenzonitrile**.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **3-Fluorobenzonitrile** (Solvent: CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.49 - 7.52	m	-
H-4	7.35 - 7.36	m	-
H-5	~7.5	m	-
H-6	7.49 - 7.52	m	-

Note: The aromatic protons of **3-fluorobenzonitrile** exhibit a complex multiplet pattern due to intricate spin-spin coupling between the protons and with the fluorine atom. The assignments are based on typical aromatic region chemical shifts and require advanced 2D NMR techniques for unambiguous assignment.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **3-Fluorobenzonitrile** (Solvent: CDCl₃)

Carbon	Chemical Shift (δ , ppm)
C-1 (C-CN)	114.1
C-2	119.5 (d, J = 21.0 Hz)
C-3 (C-F)	162.1 (d, J = 250.0 Hz)
C-4	119.5 (d, J = 21.0 Hz)
C-5	130.5
C-6	127.8
CN	117.2

Note: The carbon atoms are numbered starting from the carbon bearing the nitrile group. The 'd' indicates a doublet splitting pattern due to coupling with the ¹⁹F nucleus, with the corresponding C-F coupling constant provided.

¹⁹F NMR Data

Table 3: ¹⁹F NMR Chemical Shift for **3-Fluorobenzonitrile**

Nucleus	Chemical Shift (δ , ppm)
¹⁹ F	-111.9

Note: The chemical shift is referenced to an external standard.

IR Spectroscopy Data

Table 4: Characteristic Infrared Absorption Frequencies for **3-Fluorobenzonitrile**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C≡N stretch	2230	Strong
C-F stretch	1250	Strong
Aromatic C-H stretch	3070	Medium
Aromatic C=C stretch	1580, 1480	Medium-Strong
C-H in-plane bend	1150	Medium
C-H out-of-plane bend	880, 780	Strong

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **3-fluorobenzonitrile** are provided below. These protocols are designed to yield high-quality, reproducible data.

NMR Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3-fluorobenzonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. ^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ^{13}C NMR Acquisition:

- Tune the probe to the ^{13}C frequency.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

4. ^{19}F NMR Acquisition:

- Tune the probe to the ^{19}F frequency.
- Acquire the ^{19}F NMR spectrum. Due to the high sensitivity of the ^{19}F nucleus, a relatively small number of scans is typically sufficient.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- Place a single drop of **3-fluorobenzonitrile** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

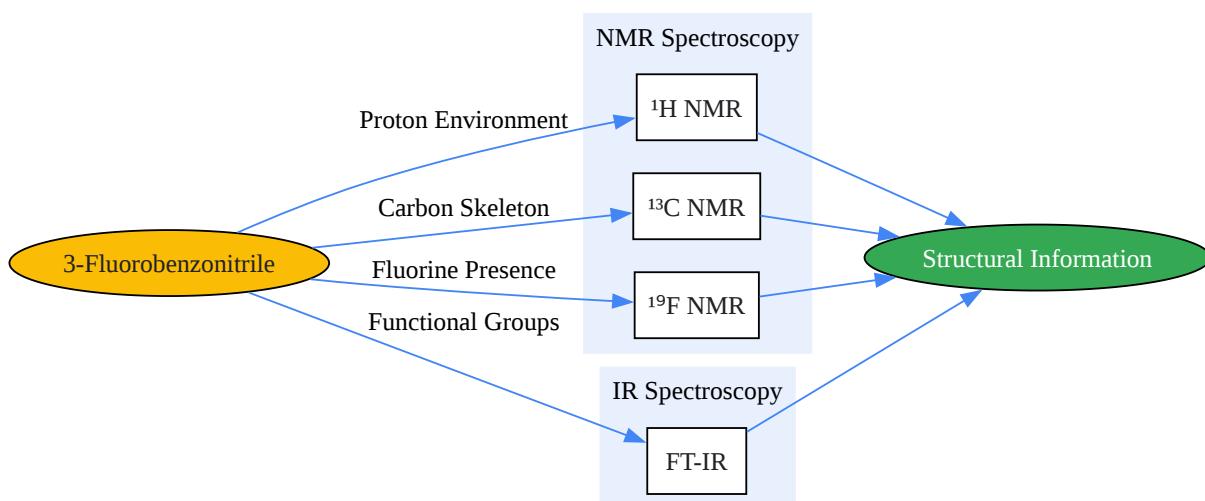
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
- Ensure there are no air bubbles trapped between the plates.

2. IR Spectrum Acquisition:

- Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

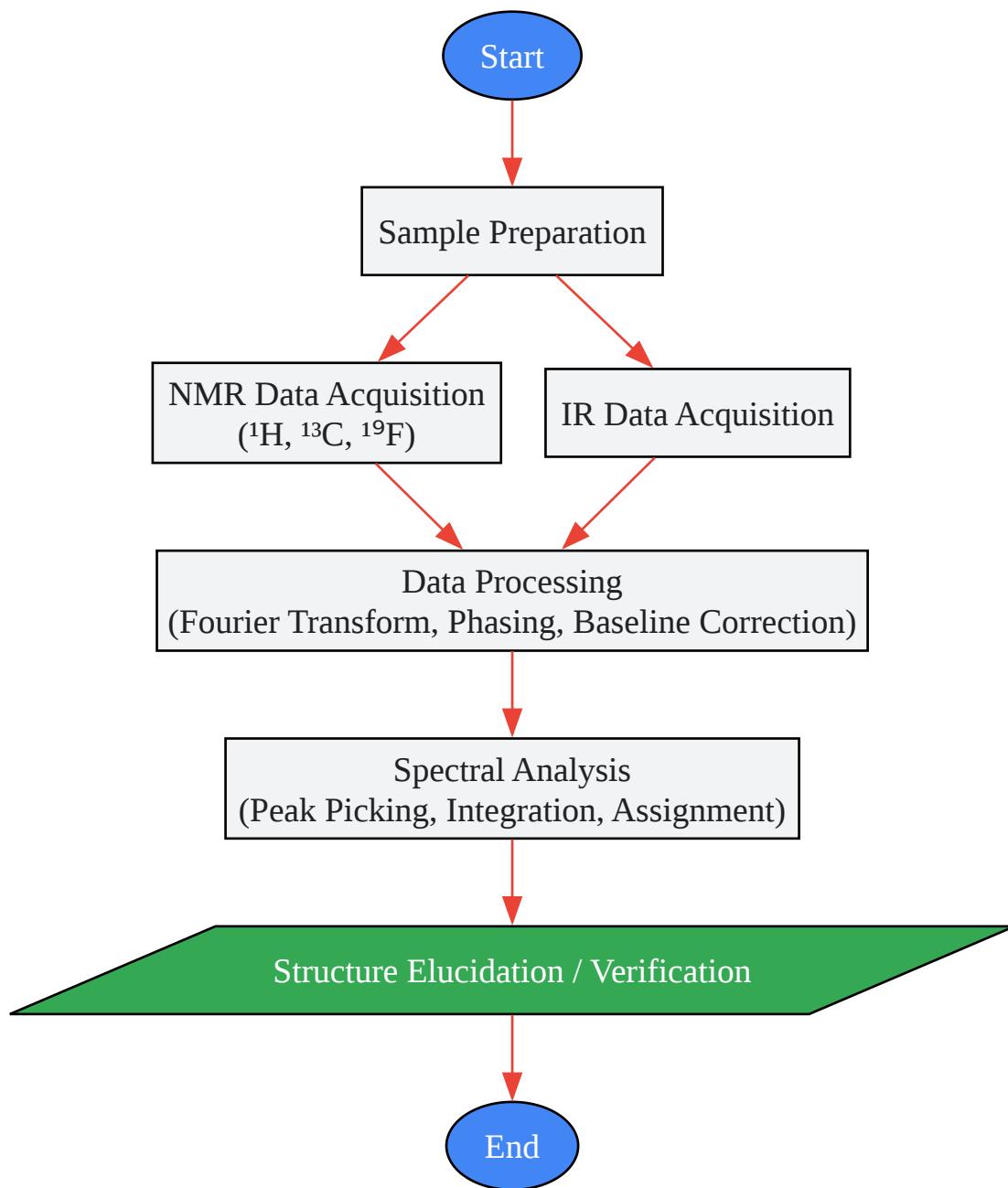
Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation and a general experimental workflow.



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Caption: Logical relationship between spectroscopic techniques and structural information.

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Caption: General experimental workflow for spectroscopic analysis.

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